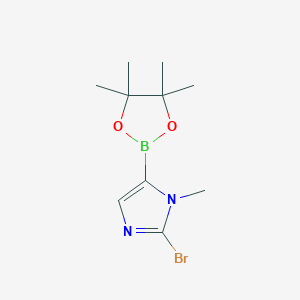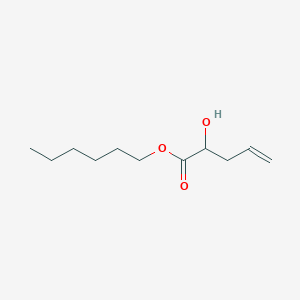
Hexyl 2-hydroxypent-4-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexyl 2-hydroxypent-4-enoate is an organic compound with the molecular formula C11H20O3 It is an ester formed from hexanol and 2-hydroxypent-4-enoic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Hexyl 2-hydroxypent-4-enoate can be synthesized through an esterification reaction between hexanol and 2-hydroxypent-4-enoic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of a continuous flow reactor to optimize the reaction conditions and increase the yield. The use of solid acid catalysts, such as metal composite oxides, can enhance the efficiency of the esterification process and allow for the recycling of the catalyst .
Análisis De Reacciones Químicas
Types of Reactions
Hexyl 2-hydroxypent-4-enoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the compound can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various ester derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Hexyl 2-hydroxypent-4-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances and flavoring agents due to its ester functionality.
Mecanismo De Acción
The mechanism of action of hexyl 2-hydroxypent-4-enoate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes involved in ester hydrolysis, leading to the formation of hexanol and 2-hydroxypent-4-enoic acid. These interactions can affect various biochemical pathways and cellular processes .
Comparación Con Compuestos Similares
Hexyl 2-hydroxypent-4-enoate can be compared with other similar compounds, such as:
Hexyl acetate: Another ester with a similar structure but different functional groups.
Hexyl hexanoate: An ester with a longer carbon chain.
Ethyl 3-hydroxypent-4-enoate: A similar ester with a different alkyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties .
Propiedades
Número CAS |
922160-47-2 |
|---|---|
Fórmula molecular |
C11H20O3 |
Peso molecular |
200.27 g/mol |
Nombre IUPAC |
hexyl 2-hydroxypent-4-enoate |
InChI |
InChI=1S/C11H20O3/c1-3-5-6-7-9-14-11(13)10(12)8-4-2/h4,10,12H,2-3,5-9H2,1H3 |
Clave InChI |
LDNLTQKALNTVIX-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCOC(=O)C(CC=C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-(6-Methoxypyridin-3-Yl)-3-{[2-(Morpholin-4-Yl)ethyl]amino}-1-(2-Propoxyethyl)pyrido[3,4-B]pyrazin-2(1h)-One](/img/structure/B12617653.png)
![N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-5-fluoro-2-(1H-tetrazol-1-yl)benzamide](/img/structure/B12617662.png)
![{4-Methoxy-3,5-bis[(propan-2-yl)oxy]phenyl}methanol](/img/structure/B12617665.png)
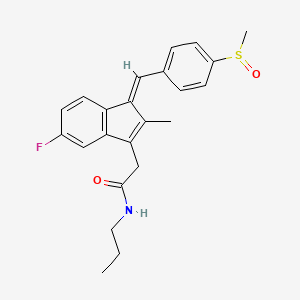
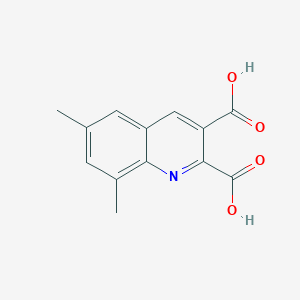
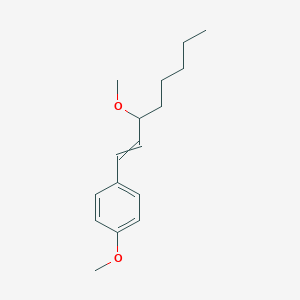
![[(2R,3S,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-[[5-[(2-chlorophenoxy)methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]oxan-2-yl]methyl acetate](/img/structure/B12617684.png)
![2-{[1-(Hydroxymethyl)cyclopentyl]methyl}naphthalen-1-ol](/img/structure/B12617692.png)
![2-Methyl-8-nitro-2,3-dihydropyrano[3,2-e]isoindol-1(7h)-one](/img/structure/B12617694.png)
![(2-Aminothieno[2,3-c]pyridin-3-yl)(2-chlorophenyl)methanone](/img/structure/B12617702.png)
![{4-[bis(4-fluorophenyl)methyl]piperazin-1-yl}(5-chloro-1H-indol-3-yl)acetic acid](/img/structure/B12617711.png)
